

# Biotransformation and Metabolites of Succimer In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Succimer** (meso-2,3-dimercaptosuccinic acid, DMSA) is an orally administered chelating agent primarily indicated for the treatment of lead poisoning, particularly in pediatric patients[1][2]. Its efficacy is intrinsically linked to its biotransformation, as studies suggest that its metabolites, rather than the parent drug, are the active chelating moieties in vivo[3][4][5]. Following oral administration, **succimer** undergoes rapid and extensive metabolism, primarily forming mixed disulfides with L-cysteine. This guide provides a comprehensive overview of the in vivo biotransformation and metabolic profile of **succimer**, summarizing key quantitative data, detailing experimental methodologies, and illustrating the metabolic pathways and analytical workflows.

### **Biotransformation of Succimer**

Upon oral administration, **succimer** is absorbed rapidly but variably from the gastrointestinal tract, with peak blood concentrations of radiolabeled drug occurring between one and two hours. The absorbed drug is extensively biotransformed, with the specific site of metabolism not fully elucidated, though evidence points to the kidney as a key location for these processes. The primary metabolic pathway involves the formation of disulfide bonds with the endogenous amino acid L-cysteine. This results in the formation of mixed disulfides, which are the predominant forms of the drug found in both plasma and urine.



In plasma, the vast majority (92-95%) of **succimer** is bound to proteins, mainly albumin, through these disulfide linkages. This protein-bound form may act as a reservoir for the drug. It is hypothesized that the active chelating species are the mixed **succimer**-cysteine disulfides. The excretion of lead in urine has been shown to pattern the elimination of these altered forms of DMSA rather than the parent molecule.



Click to download full resolution via product page

Caption: Biotransformation pathway of succimer in vivo.

### **Principal Metabolites**

The primary metabolites of **succimer** are mixed disulfides formed with L-cysteine. These are the major circulating and excreted forms of the drug.

- **Succimer**-Cysteine Disulfides: The majority of the drug eliminated in the urine (approximately 90%) is in the form of mixed **succimer**-cysteine disulfides.
- Stoichiometry: These mixed disulfides primarily consist of succimer in disulfide linkages with
  two molecules of L-cysteine (a 2:1 adduct). A smaller fraction contains one molecule of Lcysteine per succimer molecule (a 1:1 adduct). In one study, the 2:1 adducts accounted for
  97% of the mixed disulfides found in urine collected 4-6 hours post-administration.
- Other Forms: A minor portion (around 10%) of the total drug excreted in urine is the unchanged parent compound. Some studies also suggest the presence of cyclic disulfides of DMSA as minor metabolic products.



## **Quantitative Pharmacokinetic and Excretion Data**

The following tables summarize the key quantitative data regarding the pharmacokinetics and excretion of **succimer** and its metabolites based on studies in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Succimer

| Parameter                             | Value                                    | Subject Population | Citation |
|---------------------------------------|------------------------------------------|--------------------|----------|
| Time to Peak (Tmax)                   | 1 - 2 hours (blood radioactivity)        | Healthy Adults     |          |
| 2 - 4 hours (urinary excretion)       | Healthy Adults                           |                    |          |
| Elimination Half-Life                 | ~2 days (radiolabeled material in blood) | Healthy Adults     |          |
| Protein Binding                       | >90% (in blood)                          | General            |          |
| 92-95% (in plasma,<br>mainly albumin) | Healthy Adult Men                        |                    | _        |

Table 2: Urinary and Fecal Excretion of Succimer (Single Dose Studies)



| Excretion<br>Route         | % of<br>Administered<br>Dose       | Time Frame    | Study Details                            | Citation |
|----------------------------|------------------------------------|---------------|------------------------------------------|----------|
| Total Urinary<br>Excretion | ~9% (of <sup>14</sup> C-succimer)  | Not Specified | Single dose of<br>16, 32, or 48<br>mg/kg |          |
| Total Urinary Excretion    | ~25%                               | Not Specified | Single oral dose of 10 mg/kg             | _        |
| Fecal Excretion            | ~39% (of <sup>14</sup> C-succimer) | Not Specified | Single dose of<br>16, 32, or 48<br>mg/kg | _        |
| Total Excretion            | ~49% (of <sup>14</sup> C-succimer) | Not Specified | Single dose of<br>16, 32, or 48<br>mg/kg | _        |

Table 3: Composition of Succimer-Related Compounds in Urine

| Compound                               | % of Total Drug in<br>Urine     | Study Details                           | Citation |
|----------------------------------------|---------------------------------|-----------------------------------------|----------|
| Mixed Succimer-<br>Cysteine Disulfides | ~90%                            | Healthy adults, single<br>10 mg/kg dose |          |
| Unchanged Succimer                     | ~10%                            | Healthy adults, single<br>10 mg/kg dose |          |
| 2:1 Cysteine-<br>Succimer Adduct       | 97% (of total mixed disulfides) | 4-6 hour urine sample                   |          |
| 1:1 Succimer-<br>Cysteine Adduct       | 3% (of total mixed disulfides)  | 4-6 hour urine sample                   | _        |

## **Experimental Protocols for Metabolite Analysis**

The identification and quantification of **succimer** and its metabolites have been accomplished using a combination of chromatographic and analytical techniques.



#### 5.1 In Vivo Models and Dosing

- Human Studies: Protocols often involve administering a single oral dose of **succimer**, typically 10 mg/kg, to healthy adult male volunteers. Urine and blood samples are then collected at specified intervals (e.g., 1, 2, 4, 6, 9, 14 hours) for analysis.
- Animal Studies: Rodent (rat) and non-human primate models have been used to evaluate
  the efficacy of succimer in reducing lead burden and to study its effects on lead absorption.
  Dosing regimens in these studies vary, for example, a daily dose of 50 mg/kg/day in rats.

#### 5.2 Sample Preparation

- Reductive Treatment: A critical step in analyzing total succimer (parent drug plus its disulfide forms) is the cleavage of disulfide bonds. This is often achieved by treating the biological sample (e.g., plasma or urine) with a reducing agent like dithiothreitol (DTT). This converts the mixed disulfides back to the parent DMSA and L-cysteine, allowing for the measurement of total DMSA.
- Derivatization: To enhance detection, particularly with fluorescence, the sulfhydryl groups of the reduced DMSA can be derivatized. For example, bimane derivatives can be formed for analysis by HPLC with fluorescence detection.

#### 5.3 Analytical Methodologies

- High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used for the separation of succimer and its metabolites from the complex biological matrix.
- Ion-Exchange and Thin-Layer Chromatography (TLC): These techniques have been used in conjunction with HPLC for the isolation and further separation of metabolites. In one study, TLC was used to isolate three distinct species of the 2:1 mixed disulfide.
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): While not extensively
  detailed in the provided results for succimer specifically, MS and NMR are powerful,
  standard tools in modern drug metabolism studies for the structural elucidation and
  quantification of metabolites. High-resolution mass spectrometry (HR-MS) is particularly
  valuable for identifying metabolites in complex samples.





Click to download full resolution via product page

Caption: General experimental workflow for **succimer** metabolite analysis.



### Conclusion

The in vivo biotransformation of **succimer** is a rapid and extensive process dominated by the formation of mixed disulfides with L-cysteine. These metabolites, particularly the 2:1 cysteine-**succimer** adduct, are the predominant forms of the drug found in circulation and are considered the active chelating agents responsible for enhancing the urinary excretion of heavy metals like lead. A thorough understanding of this metabolic pathway and the application of robust analytical protocols, such as HPLC combined with reductive sample treatment, are crucial for accurately characterizing the pharmacokinetics of **succimer** and optimizing its clinical use in the treatment of heavy metal poisoning.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Metabolism of meso-2,3-dimercaptosuccinic acid in lead-poisoned children and normal adults PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of meso-2,3-dimercaptosuccinic acid in lead-poisoned children and normal adults PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biotransformation and Metabolites of Succimer In Vivo: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681168#biotransformation-and-metabolites-of-succimer-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com